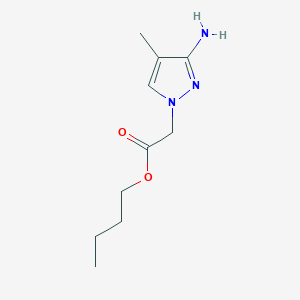Butyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate
CAS No.:
Cat. No.: VC20472068
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H17N3O2 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | butyl 2-(3-amino-4-methylpyrazol-1-yl)acetate |
| Standard InChI | InChI=1S/C10H17N3O2/c1-3-4-5-15-9(14)7-13-6-8(2)10(11)12-13/h6H,3-5,7H2,1-2H3,(H2,11,12) |
| Standard InChI Key | GSRIJBDAOLQNLA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)CN1C=C(C(=N1)N)C |
Introduction
Synthesis and Manufacturing
General Pyrazole Synthesis Strategies
The synthesis of 3-amino-4-methylpyrazole derivatives often begins with cyclocondensation reactions. A representative approach involves:
-
Formation of the Pyrazole Core: Reacting α,β-unsaturated ketones or nitriles with hydrazine derivatives. For instance, 3-oxo-2-phenylbutanenitrile treated with hydrazine dihydrochloride yields 3-aminopyrazoles under reflux conditions .
-
Esterification: Introducing the butyl acetate group via nucleophilic acyl substitution. Tert-butyl bromoacetate or similar reagents are commonly employed, as seen in the synthesis of tert-butyl 2-(3-bromo-5-methyl-1H-pyrazol-1-yl)acetate.
Hypothetical Pathway for Target Compound
A plausible route to butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate could involve:
-
Cyclocondensation: Reacting 3-oxo-2-methylbutanenitrile with hydrazine hydrate to form 3-amino-4-methyl-1H-pyrazole.
-
Alkylation: Treating the pyrazole with butyl bromoacetate in the presence of a base (e.g., potassium carbonate) to install the acetate side chain.
-
Purification: Column chromatography using silica gel with dichloromethane/methanol gradients, yielding the final product .
Structural and Crystallographic Insights
Molecular Geometry
Although no crystal structure data exists for butyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate, analogous pyrazolo[1,5-a]pyrimidine derivatives exhibit planar pyrazole rings with bond lengths of 1.34–1.38 Å for C–N and 1.40–1.45 Å for C–C . The acetate side chain likely adopts a staggered conformation to minimize steric hindrance.
Hydrogen Bonding and Reactivity
The 3-amino group participates in intramolecular hydrogen bonding with the pyrazole nitrogen, stabilizing the tautomeric form. This interaction enhances electrophilic substitution reactivity at position 5, a feature exploited in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume